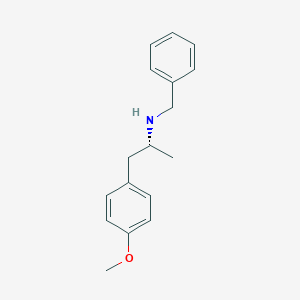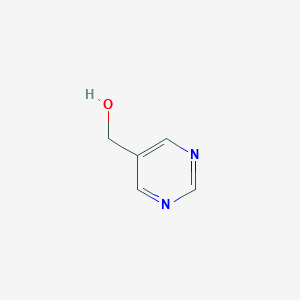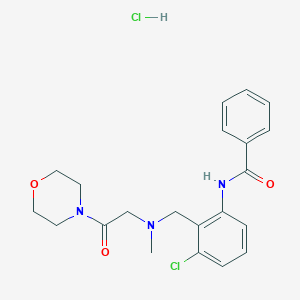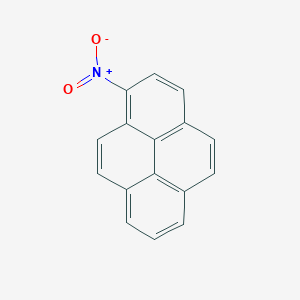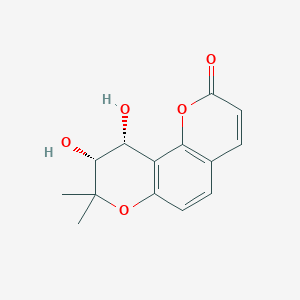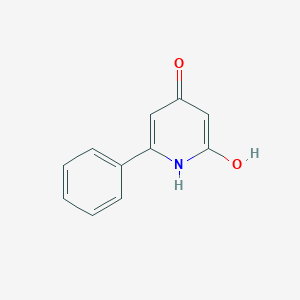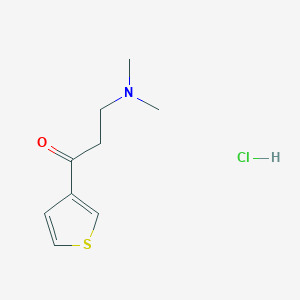
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a method for preparing N-(3-aminopropyl) imidazole involves a two-step synthesis method using imidazole as a raw material . Another study reported the synthesis of a poly(ionic liquid) adsorbent through the modification of poly(styrene-co-maleic anhydride) composites with N-(3-aminopropyl)imidazole .
Aplicaciones Científicas De Investigación
Surfactants
Laurylamine dipropylenediamine is widely used in the production of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Antimicrobials
This compound has antimicrobial properties and is often used in products that require protection against microorganisms . This makes it useful in a variety of industries, including healthcare and food production.
Preservatives
Laurylamine dipropylenediamine is used as a preservative in various products . Preservatives are substances used to prevent the growth of microorganisms, thereby extending the shelf life of products.
Emulsifiers
It is used as an emulsifier in various products . Emulsifiers are substances that help mix two substances that normally do not mix well together, such as oil and water.
Corrosion Inhibitors
This compound is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on metal or alloy surfaces.
Chilling Liquids
Laurylamine dipropylenediamine is used in chilling liquids . These are typically used in refrigeration systems to help remove heat from one location and reject it at another.
Antistatics
It is used as an antistatic agent, for example, in hair products . Antistatic agents are substances that reduce or eliminate static electricity.
Dispersing Agents
Laurylamine dipropylenediamine is used as a dispersing agent . Dispersing agents are substances that facilitate the dispersion of solids in a liquid.
Mecanismo De Acción
Target of Action
The primary target of Laurylamine Dipropylenediamine is spermine synthase , an enzyme involved in the biosynthesis of polyamines . Polyamines, such as spermidine and spermine, play crucial roles in various biological systems, including cell growth, survival, proliferation, and longevity .
Mode of Action
Laurylamine Dipropylenediamine acts as a selective and competitive inhibitor of spermine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to alterations in cellular processes that depend on these molecules .
Biochemical Pathways
The inhibition of spermine synthase by Laurylamine Dipropylenediamine affects the polyamine biosynthesis pathway . This pathway is responsible for the production of polyamines, which are essential for various cellular processes, including DNA stabilization, protein synthesis, cell growth, and differentiation .
Pharmacokinetics
These techniques can provide valuable information about the compound’s bioavailability, distribution within the body, metabolic transformations, and routes of excretion .
Result of Action
The inhibition of spermine synthase by Laurylamine Dipropylenediamine can lead to a decrease in the levels of polyamines within cells . Given the role of polyamines in cell growth and proliferation, this could potentially lead to a slowdown in these processes . .
Action Environment
The action, efficacy, and stability of Laurylamine Dipropylenediamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other substances, such as inhibitors or activators of spermine synthase, could also influence the compound’s action .
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” is not available, similar compounds such as N-(3-Aminopropyl)imidazole are known to be harmful if swallowed and can cause severe skin burns and eye damage .
Direcciones Futuras
The future directions of research on “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, a study on macrocyclic compounds comprising tris(3-aminopropyl)amine units and fluorophore moieties suggested that these compounds could be used as detectors of Zn(II) cations due to the substantial enhancement of fluorescence .
Propiedades
IUPAC Name |
N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKJVPRTLBJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041243 | |
| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
CAS RN |
2372-82-9 | |
| Record name | N,N-Bis(3-aminopropyl)dodecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2372-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurylamine dipropylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCJ6308JUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

